SIRT-IN-2 is a selective inhibitor of the Sirtuin 2 enzyme, which is part of a family of proteins involved in regulating various cellular processes, including aging, inflammation, and metabolism. The Sirtuin family plays critical roles in deacetylation reactions that modify protein function and stability. Dysregulation of Sirtuin 2 has been implicated in several diseases, particularly cancer and neurodegenerative disorders, making it a significant target for drug discovery.
SIRT-IN-2 was developed through rational drug design approaches aimed at creating potent inhibitors of Sirtuin 2. The compound has been synthesized and characterized in various studies focusing on its biological activity and potential therapeutic applications.
SIRT-IN-2 belongs to the class of small-molecule inhibitors specifically targeting Sirtuin 2. It is categorized under sirtuin inhibitors, which are being explored for their therapeutic potential in cancer treatment and neuroprotection.
The synthesis of SIRT-IN-2 typically involves multi-step organic synthesis techniques. Various methods have been utilized to achieve the desired compound structure, including:
The synthesis process often involves:
SIRT-IN-2 features a complex molecular structure that allows for specific interactions with the active site of Sirtuin 2. The exact structural formula is proprietary, but it typically includes functional groups that enhance binding affinity.
Key data regarding the molecular structure can include:
SIRT-IN-2 undergoes various chemical reactions that are crucial for its activity:
The binding kinetics can be assessed using techniques such as:
SIRT-IN-2 inhibits Sirtuin 2 by binding to its active site, preventing substrate access. This inhibition leads to increased acetylation levels of target proteins, which can alter cellular signaling pathways associated with growth and survival.
Experimental data suggest that SIRT-IN-2 exhibits a competitive inhibition profile with a reported IC50 value in the low micromolar range, indicating potent activity against Sirtuin 2.
SIRT-IN-2 is typically a solid at room temperature with moderate solubility in organic solvents. Its melting point and boiling point can vary based on purity and crystalline form.
Relevant chemical properties include:
SIRT-IN-2 has potential applications in:
The sirtuin family comprises evolutionarily conserved NAD⁺-dependent deacylases that regulate critical cellular processes, including genomic stability, metabolism, and stress response. Mammals express seven sirtuin isoforms (SIRT1–7), categorized by their subcellular localization and enzymatic activities. These enzymes hydrolyze NAD⁺ to remove acetyl or other acyl groups from lysine residues on target proteins, linking cellular energy status to epigenetic and post-translational modifications. The development of isoform-selective modulators, such as SIRT-IN-2, represents a promising strategy for targeting sirtuin dysregulation in diverse pathologies [2] [3].
Table 1: Biochemical Profile of SIRT-IN-2
Property | Value | Method |
---|---|---|
SIRT1 IC₅₀ | 4 nM | In vitro enzymatic assay |
SIRT2 IC₅₀ | 1–4 nM | In vitro enzymatic assay |
SIRT3 IC₅₀ | 7 nM | In vitro enzymatic assay |
Molecular Formula | C₁₅H₂₁N₅O₃S₂ | Chemical synthesis |
Molecular Weight | 383.49 g/mol | Mass spectrometry |
CAS Number | 1431411-66-3 | Chemical registry |
Solubility (DMSO) | 62.5 mg/mL (163 mM) | Solubility assay |
Sirtuins trace their origins to prokaryotic ancestors, with yeast Sir2 serving as the foundational model for understanding NAD⁺-dependent deacetylase activity. Mammalian sirtuins diverged into four classes, with Class I (SIRT1–3) sharing the closest homology to yeast Sir2. SIRT2 specifically retains conserved structural motifs: a large Rossmann fold domain for NAD⁺ binding and a smaller zinc-binding domain forming the catalytic cleft. Across species, sirtuins maintain core enzymatic machinery while evolving distinct subcellular localizations and substrate preferences. SIRT2’s cytoplasmic predominance in vertebrates contrasts with the nuclear localization of SIRT1 and mitochondrial SIRT3–5, reflecting functional specialization through evolution [3] [6].
SIRT2 orchestrates diverse cellular functions through substrate-specific deacetylation:
In disease contexts, SIRT2 exhibits paradoxical roles:
Table 2: SIRT2’s Context-Dependent Roles in Disease
Disease Category | SIRT2 Function | Consequence |
---|---|---|
Neurodegeneration | ↑ α-Tubulin deacetylation | Impaired axonal transport |
↓ H4K16 deacetylation | Epigenetic dysregulation | |
Cancer | Tumor suppressor: Chromatin compaction | Genomic stability |
Tumor promoter: Immune modulation | NK cell exhaustion | |
Infectious Disease | Nuclear translocation during infection | Host transcriptome reprogramming |
Metabolic Disease | G6PD activation | NADPH production for redox balance |
The development of SIRT-IN-2 addresses key limitations in sirtuin pharmacology:
Compared to first-generation inhibitors like AGK2 (SIRT2 IC₅₀=3.5 µM), SIRT-IN-2 offers >1000-fold potency enhancement. Its truncated molecular structure (vs. bulkier inhibitors like SirReal2) facilitates cell permeability without compromising binding kinetics [1] [4] [23].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7